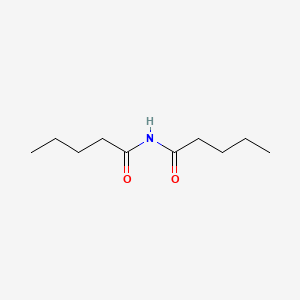![molecular formula C6H8Cl2O6 B14690483 1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane) CAS No. 34037-78-0](/img/structure/B14690483.png)
1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(2-chloro-ethoxycarbonyl)-peroxide is an organic peroxide compound characterized by the presence of two 2-chloro-ethoxycarbonyl groups attached to a peroxide linkage. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-chloro-ethoxycarbonyl)-peroxide typically involves the reaction of 2-chloroethanol with phosgene to form 2-chloro-ethoxycarbonyl chloride. This intermediate is then reacted with hydrogen peroxide in the presence of a base to form bis-(2-chloro-ethoxycarbonyl)-peroxide. The reaction conditions usually require low temperatures and controlled addition of reagents to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of bis-(2-chloro-ethoxycarbonyl)-peroxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the reactive nature of peroxides.
化学反应分析
Types of Reactions: Bis-(2-chloro-ethoxycarbonyl)-peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the peroxide can be reduced to form alcohols or other reduced products.
Substitution: The chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the chloro groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of radical species, while substitution reactions can yield various substituted derivatives.
科学研究应用
Bis-(2-chloro-ethoxycarbonyl)-peroxide has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to release active compounds upon decomposition.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of bis-(2-chloro-ethoxycarbonyl)-peroxide involves the cleavage of the peroxide bond to generate radicals. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Bis(2-chloroethyl) ether: Similar in structure but lacks the peroxide linkage.
Bis(2-chloroethoxy)methane: Contains a methylene bridge instead of a peroxide linkage.
2-Chloroethyl ether: A simpler compound with only one chloroethyl group.
Uniqueness: Bis-(2-chloro-ethoxycarbonyl)-peroxide is unique due to its peroxide linkage, which imparts distinct reactivity and makes it useful as a radical initiator in various chemical processes. Its ability to undergo multiple types of reactions and its applications in diverse fields further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
34037-78-0 |
|---|---|
分子式 |
C6H8Cl2O6 |
分子量 |
247.03 g/mol |
IUPAC 名称 |
2-chloroethoxycarbonyloxy 2-chloroethyl carbonate |
InChI |
InChI=1S/C6H8Cl2O6/c7-1-3-11-5(9)13-14-6(10)12-4-2-8/h1-4H2 |
InChI 键 |
LENMFXPGQLGNOP-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OC(=O)OOC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
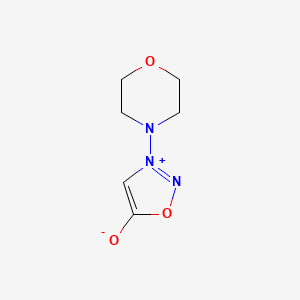
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
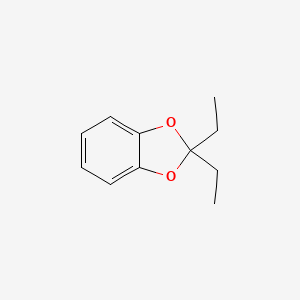
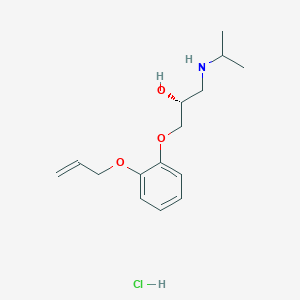
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
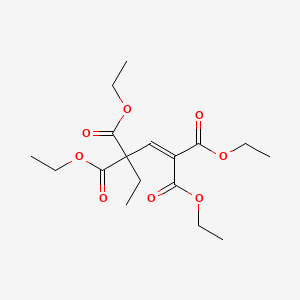
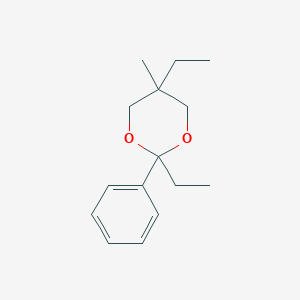
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
